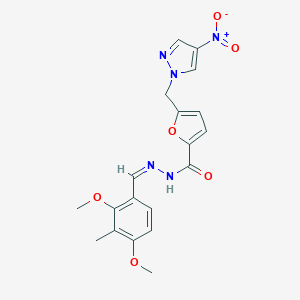
N'-(2,4-dimethoxy-3-methylbenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(Z)-(2,4-dimethoxy-3-methylphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a pyrazole ring, and a hydrazide functional group, making it a versatile molecule for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2,4-dimethoxy-3-methylphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide typically involves the condensation of 2,4-dimethoxy-3-methylbenzaldehyde with 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(Z)-(2,4-dimethoxy-3-methylphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-[(Z)-(2,4-dimethoxy-3-methylphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[(Z)-(2,4-dimethoxy-3-methylphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Benzimidazoles: Used in various therapeutic applications, such as antifungal and antiparasitic agents.
Uniqueness
N’-[(Z)-(2,4-dimethoxy-3-methylphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide is unique due to its combination of functional groups and structural features, which provide a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Eigenschaften
Molekularformel |
C19H19N5O6 |
|---|---|
Molekulargewicht |
413.4g/mol |
IUPAC-Name |
N-[(Z)-(2,4-dimethoxy-3-methylphenyl)methylideneamino]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H19N5O6/c1-12-16(28-2)6-4-13(18(12)29-3)8-20-22-19(25)17-7-5-15(30-17)11-23-10-14(9-21-23)24(26)27/h4-10H,11H2,1-3H3,(H,22,25)/b20-8- |
InChI-Schlüssel |
CFDYGLGRMUSMTJ-ZBKNUEDVSA-N |
SMILES |
CC1=C(C=CC(=C1OC)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])OC |
Isomerische SMILES |
CC1=C(C=CC(=C1OC)/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])OC |
Kanonische SMILES |
CC1=C(C=CC(=C1OC)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















